REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])=[C:3]([CH:12]=[O:13])[CH2:4][C:5]([O:7]C(C)(C)C)=[O:6].FC(F)(F)C(O)=O.C1CCCCC1>C(Cl)Cl>[CH3:1][C:2]([CH3:14])=[C:3]([CH:12]=[O:13])[CH2:4][C:5]([OH:7])=[O:6]
|
Name
|
tert.-butyl 4-methyl-3-formyl-pent-3-enoate
|
Quantity
|
0.956 g
|
Type
|
reactant
|
Smiles
|
CC(=C(CC(=O)OC(C)(C)C)C=O)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 5° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C(CC(=O)O)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.444 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |